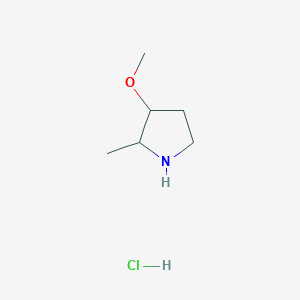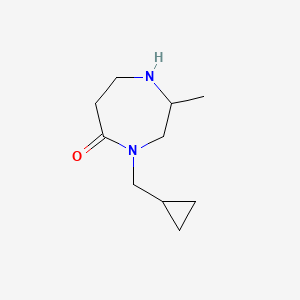
5-Methoxy-2-oxoindoline-3-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
This compound can be synthesized from 4-aminobenzoic acid as a starting material . The yield is approximately 92.0%, and the product forms yellow crystals with a melting point above 300°C .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-oxoindoline-3-carbaldehyde is characterized by the presence of a methoxy group, a carbonyl group, and an indoline ring. The compound’s 1H-NMR and 13C-NMR spectra provide further insights into its structure .
Applications De Recherche Scientifique
Anti-Lung Cancer Activity
One of the notable applications of “5-Methoxy-2-oxoindoline-3-carbaldehyde” derivatives is in the development of compounds with anti-lung cancer activity. Research has shown that certain derivatives can inhibit the proliferation of human lung adenocarcinoma epithelial cell line (A549), indicating potential as therapeutic agents in cancer treatment .
Molecular Docking Studies
These compounds are also used in molecular docking studies to understand their interaction with biological targets. This helps in designing modulators for specific pathways, such as the MEK/ERK pathway, which is significant in cancer progression .
Pharmaceutical Scaffolding
Indole derivatives, including “5-Methoxy-2-oxoindoline-3-carbaldehyde”, serve as key scaffolds in pharmaceutical research. They are used to assemble complex structures that have potential therapeutic applications .
Propriétés
IUPAC Name |
5-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,8H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQUAIXBELNELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672516 | |
| Record name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-oxoindoline-3-carbaldehyde | |
CAS RN |
52508-88-0 | |
| Record name | 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52508-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)


![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)


![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)
![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)